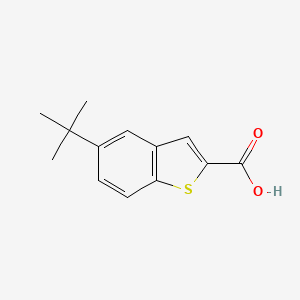
5-Tert-butyl-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-1-benzothiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H14O2S and a molecular weight of 234.32 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The tert-butyl group at the 5-position and the carboxylic acid group at the 2-position make this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-benzothiophene-2-carboxylic acid typically involves the functionalization of benzothiophene derivativesThe reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzothiophene. The process includes alkylation, oxidation, and carboxylation steps, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-tert-butyl-1-benzothiophene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities. Derivatives of benzothiophene have shown promise in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents .
Industry: In industry, this compound is used in the development of organic semiconductors and other advanced materials. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
1-Benzothiophene-2-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
5-Methyl-1-benzothiophene-2-carboxylic acid: The methyl group is smaller than the tert-butyl group, leading to less steric hindrance.
Uniqueness: 5-Tert-butyl-1-benzothiophene-2-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-tert-butyl-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIRGXFORSDNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)SC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-{[4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2582304.png)
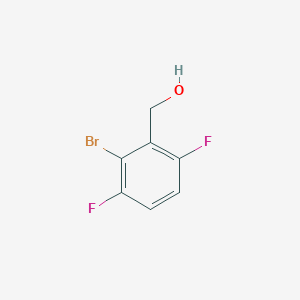
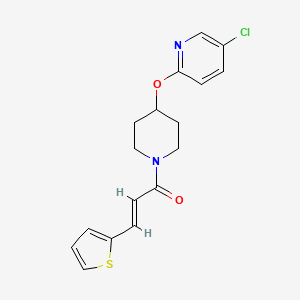
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)
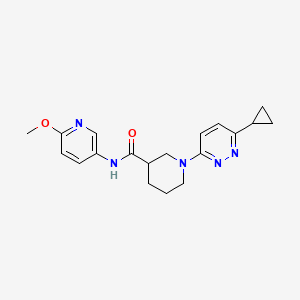
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)
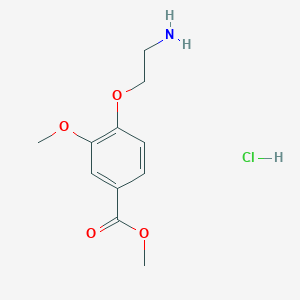
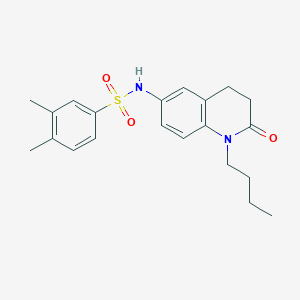

![2-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2582319.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)
![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2582323.png)
